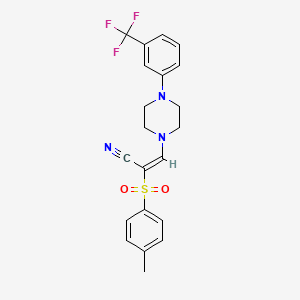

(E)-2-甲苯磺酰基-3-(4-(3-(三氟甲基)苯基)哌嗪-1-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antinociceptive Research

This compound has been evaluated for its antinociceptive properties , which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. Studies have shown that derivatives of this compound can significantly increase nociceptive thresholds in neuropathic mice, suggesting potential applications in the development of new pain management therapies .

Antioxidant Capacity

Research indicates that this compound may possess antioxidant properties . In brain tissue homogenates, it demonstrated an ability to reduce oxidative stress, which is a key factor in the pathogenesis of various neurodegenerative diseases. This suggests its potential use in studying oxidative damage and in the search for treatments for conditions like Alzheimer’s and Parkinson’s disease .

Neuropathic Pain Management

The compound’s influence on nociceptive thresholds in mouse models of persistent pain points to its application in understanding and treating neuropathic pain . This type of pain arises from damage to the nervous system and is often resistant to conventional painkillers, making the compound a valuable tool for developing more effective treatments .

Motor Coordination Studies

In studies assessing the compound’s effect on motor coordination, it did not impair the motor coordination of mice. This property is crucial when considering the side effects of potential pharmacological agents, indicating the compound’s suitability for further research in drug development without the risk of causing motor dysfunction .

Synthesis of Fused-Ring Pyrazoles

The compound’s structural features make it a candidate for the synthesis of fused-ring pyrazoles , which are of interest in medicinal chemistry. These structures have applications in creating pharmaceuticals with anti-inflammatory, antitumor, and agrochemical properties .

Drug Development

The compound’s affinity for various receptors, including D1, D3, 5-HT1A, 5-HT2A, and 5-HT7, makes it a promising hit for the development of multifunctional drugs . Its interaction with these receptors can be leveraged to create medications with multiple therapeutic effects .

作用机制

Target of Action

It has been found to have an affinity to dopamine d2 receptor .

Mode of Action

It has been shown to have antinociceptive properties, suggesting it may interact with pain pathways . It also has antioxidant properties, which could indicate an interaction with oxidative stress pathways .

Biochemical Pathways

Its antinociceptive properties suggest it may affect pain signaling pathways . Its antioxidant properties suggest it may also interact with oxidative stress pathways .

Pharmacokinetics

The compound has been found to have a low plasma concentration 30 minutes after intraperitoneal administration, suggesting a rapid conversion to metabolites . This could impact its bioavailability and the duration of its effects.

Result of Action

The compound has been found to have significant antinociceptive properties, particularly in the late phase of the formalin test . It has also been found to increase nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation in neuropathic mice .

Action Environment

The compound’s rapid conversion to metabolites suggests that factors affecting metabolism could influence its action .

属性

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2S/c1-16-5-7-19(8-6-16)30(28,29)20(14-25)15-26-9-11-27(12-10-26)18-4-2-3-17(13-18)21(22,23)24/h2-8,13,15H,9-12H2,1H3/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUYPOHUXGUAT-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-tosyl-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)

![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)

![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)